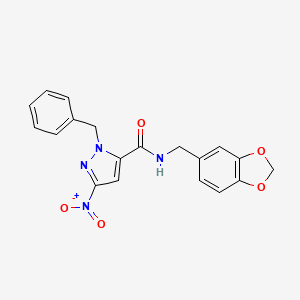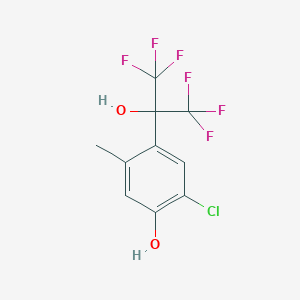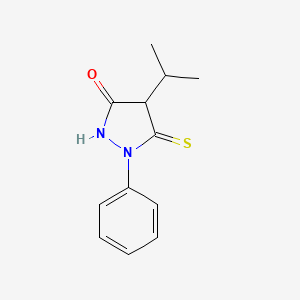![molecular formula C9H5ClF6O3S B11084927 4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol](/img/structure/B11084927.png)
4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL is a complex organic compound characterized by its unique structure, which includes a trifluoromethoxy group and a chlorinated ethylsulfanyl group attached to a benzenediol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol . This reaction is carried out under specific conditions to ensure the desired product is obtained with high purity. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. The process may include steps such as purification through column chromatography and recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound shares a similar structure and is also used as an intermediate in pesticide synthesis.
4-Trifluoromethoxytrifluoroethoxy-5-chloroaniline: Another structurally similar compound with similar applications.
Uniqueness
4-{[2-CHLORO-1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHYL]SULFANYL}-1,3-BENZENEDIOL is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
Molecular Formula |
C9H5ClF6O3S |
|---|---|
Molecular Weight |
342.64 g/mol |
IUPAC Name |
4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C9H5ClF6O3S/c10-7(11,19-9(14,15)16)8(12,13)20-6-2-1-4(17)3-5(6)18/h1-3,17-18H |
InChI Key |
BWNYFRIKEGXHCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)SC(C(OC(F)(F)F)(F)Cl)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-6-bromo-5-methoxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B11084844.png)

![6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-hydroxy-N'-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11084860.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-sulfonate](/img/structure/B11084861.png)

![6'-Amino-3'-isopropyl-1-methyl-1'H-spiro[piperidine-4,4'-pyrano[2,3-C]pyrazole]-5'-carbonitrile](/img/structure/B11084879.png)
![6-amino-4-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11084882.png)
![(6-Chloro-2-thioxo-2H-[1,2,4]triazolo[1,5-a]pyridin-3-yl)(furan-2-yl)methanone](/img/structure/B11084895.png)
![7-chloro-4-methyl-6-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11084898.png)


![(5Z)-1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11084910.png)
![N-(3-ethylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide](/img/structure/B11084926.png)

